molecular formula C19H28N2O4 B4327562 ethyl {4-[(3-cyclohexylpropanoyl)amino]-2-methoxyphenyl}carbamate

ethyl {4-[(3-cyclohexylpropanoyl)amino]-2-methoxyphenyl}carbamate

Cat. No. B4327562
M. Wt: 348.4 g/mol
InChI Key: YXCRHPGKSJINOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl {4-[(3-cyclohexylpropanoyl)amino]-2-methoxyphenyl}carbamate, also known as EPMC, is a chemical compound that has been extensively studied for its potential applications in the field of medicine. This compound belongs to the class of carbamate derivatives and is known for its ability to inhibit the activity of certain enzymes in the body.

Scientific Research Applications

Ethyl {4-[(3-cyclohexylpropanoyl)amino]-2-methoxyphenyl}carbamate has been studied extensively for its potential applications in the field of medicine. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic properties, making it a potential candidate for the treatment of various inflammatory disorders such as arthritis and fever. ethyl {4-[(3-cyclohexylpropanoyl)amino]-2-methoxyphenyl}carbamate has also been shown to possess anticonvulsant and anxiolytic properties, making it a potential candidate for the treatment of epilepsy and anxiety disorders.

Mechanism of Action

Ethyl {4-[(3-cyclohexylpropanoyl)amino]-2-methoxyphenyl}carbamate exerts its pharmacological effects by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are known to play a key role in the inflammatory response, and their inhibition by ethyl {4-[(3-cyclohexylpropanoyl)amino]-2-methoxyphenyl}carbamate results in the suppression of inflammation, pain, and fever.
Biochemical and Physiological Effects:
ethyl {4-[(3-cyclohexylpropanoyl)amino]-2-methoxyphenyl}carbamate has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in various animal models of inflammation. ethyl {4-[(3-cyclohexylpropanoyl)amino]-2-methoxyphenyl}carbamate has also been shown to increase the levels of anti-inflammatory cytokines such as interleukin-10 (IL-10) and transforming growth factor-β (TGF-β). In addition, ethyl {4-[(3-cyclohexylpropanoyl)amino]-2-methoxyphenyl}carbamate has been found to reduce the levels of reactive oxygen species (ROS) and nitric oxide (NO), which are known to play a key role in the inflammatory response.

Advantages and Limitations for Lab Experiments

Ethyl {4-[(3-cyclohexylpropanoyl)amino]-2-methoxyphenyl}carbamate has several advantages for lab experiments. It is readily available, easy to synthesize, and exhibits high purity and stability. However, ethyl {4-[(3-cyclohexylpropanoyl)amino]-2-methoxyphenyl}carbamate has certain limitations as well. It has low solubility in water, which can make it difficult to administer in vivo. In addition, ethyl {4-[(3-cyclohexylpropanoyl)amino]-2-methoxyphenyl}carbamate has a relatively short half-life, which can limit its effectiveness in certain applications.

Future Directions

For research on ethyl {4-[(3-cyclohexylpropanoyl)amino]-2-methoxyphenyl}carbamate include the development of novel formulations, investigation of its potential neuroprotective effects, and its use in the treatment of cancer and other diseases.

properties

IUPAC Name

ethyl N-[4-(3-cyclohexylpropanoylamino)-2-methoxyphenyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O4/c1-3-25-19(23)21-16-11-10-15(13-17(16)24-2)20-18(22)12-9-14-7-5-4-6-8-14/h10-11,13-14H,3-9,12H2,1-2H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXCRHPGKSJINOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=C(C=C(C=C1)NC(=O)CCC2CCCCC2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl {4-[(3-cyclohexylpropanoyl)amino]-2-methoxyphenyl}carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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